molecular formula C17H25N3O8S B613670 Boc-l-lys(ns)-oh CAS No. 1301706-36-4

Boc-l-lys(ns)-oh

Cat. No.: B613670
CAS No.: 1301706-36-4
M. Wt: 431,5 g/mole
InChI Key:
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Description

Boc-l-lys(ns)-oh, also known as N-tert-butoxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis as a protecting group for the amino group of lysine. The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group from unwanted reactions during the synthesis process and can be removed under specific conditions to reveal the free amino group.

Mechanism of Action

Target of Action

The primary target of Boc-l-lys(ns)-oh is the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

This compound interacts with its target, the N-Boc group, through a process known as deprotection . Deprotection is a chemical reaction that removes a protecting group from a molecule. In the case of this compound, the deprotection of the N-Boc group is achieved by using oxalyl chloride in methanol . This reaction takes place under room temperature conditions .

Biochemical Pathways

The deprotection of the N-Boc group affects the biochemical pathways of the compound. The removal of the N-Boc group allows the amino group to participate in subsequent reactions . This can lead to the formation of new compounds, including medicinally active compounds .

Pharmacokinetics

The deprotection process can potentially influence these properties by altering the compound’s structure .

Result of Action

The result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This can lead to the formation of new compounds, including medicinally active compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the deprotection reaction takes place under room temperature conditions . Additionally, the use of oxalyl chloride in methanol as a deprotecting agent suggests that the reaction environment needs to be controlled to prevent unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-l-lys(ns)-oh typically involves the reaction of L-lysine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to the amino group of lysine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-l-lys(ns)-oh undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amino group.

    Coupling Reactions: The free amino group of this compound can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is L-lysine with a free amino group.

    Coupling: The major products are peptides or peptide derivatives containing this compound as a residue.

Scientific Research Applications

Boc-l-lys(ns)-oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Boc-l-lys(ns)-oh is compared with other amino acid derivatives used in peptide synthesis, such as:

    Fmoc-L-lysine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection, which is removed under basic conditions.

    Cbz-L-lysine: Uses the carbobenzoxy (Cbz) group for protection, which is removed under hydrogenolysis conditions.

Uniqueness

This compound is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step peptide synthesis where selective deprotection is required .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWIGZMAQNMNOK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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